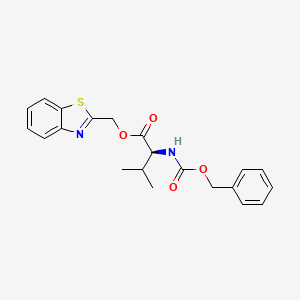
4-(2-oxopiperidin-1-yl)-N-propan-2-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-oxopiperidin-1-yl)-N-propan-2-ylbenzamide, also known as OPB-9195, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
4-(2-oxopiperidin-1-yl)-N-propan-2-ylbenzamide works by inhibiting the activity of a protein called cyclic GMP-AMP synthase (cGAS). cGAS is an important protein in the immune system that detects foreign DNA and triggers an immune response. By inhibiting cGAS, this compound can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have anti-inflammatory effects in animal models of IBD. It has also been found to inhibit the growth of cancer cells in vitro and in animal models. This compound has been shown to have low toxicity and is well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-oxopiperidin-1-yl)-N-propan-2-ylbenzamide has several advantages for lab experiments. It is easy to synthesize and is stable under normal lab conditions. This compound has also been found to have low toxicity and is well-tolerated in animal studies. However, one limitation of this compound is that it has not yet been studied extensively in humans, and its long-term effects are not yet known.
Direcciones Futuras
There are several future directions for the study of 4-(2-oxopiperidin-1-yl)-N-propan-2-ylbenzamide. One direction is to further study its potential use in treating IBD and cancer. Another direction is to explore its potential use in other inflammatory conditions, such as rheumatoid arthritis. Additionally, future studies could focus on optimizing the synthesis method of this compound and developing more potent analogs.
Métodos De Síntesis
The synthesis of 4-(2-oxopiperidin-1-yl)-N-propan-2-ylbenzamide involves a reaction between 4-amino-N-propan-2-ylbenzamide and 2-oxopiperidine-1-carboxylic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The resulting product is then purified through column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
4-(2-oxopiperidin-1-yl)-N-propan-2-ylbenzamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have anti-inflammatory properties and has been studied for its use in treating inflammatory bowel disease (IBD). This compound has also been found to inhibit the growth of cancer cells and has been studied for its potential use in cancer treatment.
Propiedades
IUPAC Name |
4-(2-oxopiperidin-1-yl)-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11(2)16-15(19)12-6-8-13(9-7-12)17-10-4-3-5-14(17)18/h6-9,11H,3-5,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZSOVAZHLYHBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)N2CCCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7465685.png)
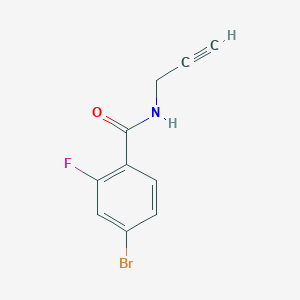
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7465694.png)
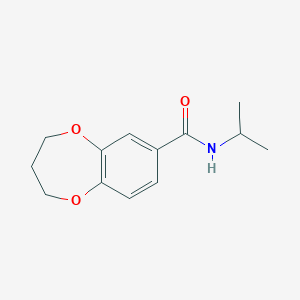
![N-[[4-(3-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7465720.png)
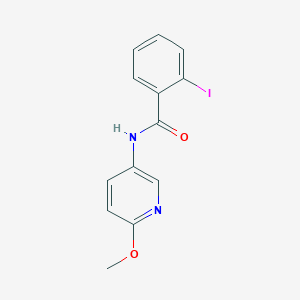
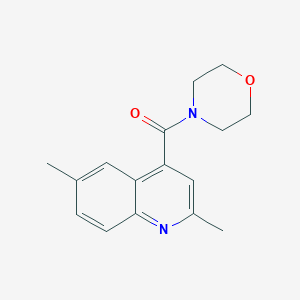
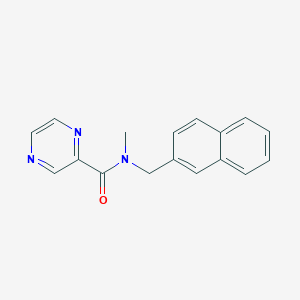
![5-ethyl-4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B7465748.png)

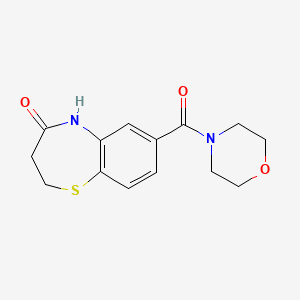
![N-[2-(3-Bromo-phenyl)-ethyl]-acetamide](/img/structure/B7465757.png)
![1-[4-(Morpholine-4-carbonyl)phenyl]piperidin-2-one](/img/structure/B7465777.png)
